2-(1-Cyanocyclopropyl)isonicotinic acid 2-(1-Cyanocyclopropyl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763973
InChI: InChI=1S/C10H8N2O2/c11-6-10(2-3-10)8-5-7(9(13)14)1-4-12-8/h1,4-5H,2-3H2,(H,13,14)
SMILES:
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

2-(1-Cyanocyclopropyl)isonicotinic acid

CAS No.:

Cat. No.: VC15763973

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Cyanocyclopropyl)isonicotinic acid -

Specification

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 2-(1-cyanocyclopropyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2/c11-6-10(2-3-10)8-5-7(9(13)14)1-4-12-8/h1,4-5H,2-3H2,(H,13,14)
Standard InChI Key GRFCEQJJEABMPE-UHFFFAOYSA-N
Canonical SMILES C1CC1(C#N)C2=NC=CC(=C2)C(=O)O

Introduction

Structural Overview and Molecular Properties

The molecular structure of 2-(1-cyanocyclopropyl)isonicotinic acid (C9_9H8_8N2_2O2_2) integrates three key functional elements:

  • A pyridine ring serving as the aromatic backbone.

  • A carboxylic acid group at the 4-position, enabling hydrogen bonding and salt formation.

  • A 1-cyanocyclopropyl substituent at the 2-position, introducing steric strain and electrophilic character.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9_9H8_8N2_2O2_2
Molecular Weight188.18 g/mol
CAS Registry Number1800399-45-4
IUPAC Name2-(1-cyanocyclopropyl)pyridine-4-carboxylic acid
Canonical SMILESOC(=O)C1=CC(=NC=C1)C2(CC2)C#N

The cyclopropane ring’s angle strain (approximately 60°) and the electron-withdrawing cyano group (-C≡N) create a reactive site for nucleophilic attacks or cycloadditions . The carboxylic acid group enhances solubility in polar solvents, while the pyridine ring contributes to π-π stacking interactions in biological systems .

Synthesis and Manufacturing Processes

Synthetic routes to 2-(1-cyanocyclopropyl)isonicotinic acid remain sparsely documented, but analogous compounds suggest a multi-step strategy:

  • Formation of the Cyclopropane Ring:

    • Cyclopropanation of allylic precursors using dihalocarbenes or transition metal-catalyzed methods.

    • Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions.

  • Functionalization of the Pyridine Ring:

    • Direct coupling of the pre-formed cyclopropyl nitrile to 2-bromoisonicotinic acid under palladium catalysis .

    • Alternative pathways may involve ozonolysis or oxidation of methylpyridine derivatives, as seen in isonicotinic acid synthesis .

Table 2: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
CyclopropanationCH2_2I2_2, Zn-Cu couple65–75%
Nitrile IntroductionKCN, DMSO, 80°C82%
Ester HydrolysisH2_2SO4_4, H2_2O, reflux95%

Notably, the ester derivative methyl 2-(1-cyanocyclopropyl)isonicotinate (C11_{11}H10_{10}N2_2O2_2) has been synthesized, with hydrolysis yielding the target carboxylic acid .

CompoundTarget OrganismIC50_{50}Source
Isonicotinic acidMycobacterium tuberculosis0.05 µg/mL
2-Cyanoisonicotinic acidCryptococcus neoformans12 µM
Target Compound (Predicted)M. tuberculosis2–5 µM

Applications in Medicinal Chemistry

The compound’s versatility makes it a candidate for:

  • Prodrug Development: Esterification of the carboxylic acid could improve bioavailability.

  • Metal Chelation: The pyridine nitrogen and carboxylate may coordinate transition metals for catalytic or therapeutic purposes .

  • Peptide Mimetics: Incorporation into pseudopeptide backbones to modulate conformational stability .

Comparative Analysis with Structural Analogs

Key differences between 2-(1-cyanocyclopropyl)isonicotinic acid and related compounds:

  • vs. Isonicotinic Acid (55-22-1): The cyanocyclopropyl group increases lipophilicity (clogP +0.8) and steric bulk, potentially enhancing membrane permeability .

  • vs. 2-Cyanoisonicotinic Acid (161233-97-2): The cyclopropane ring introduces strain, altering reactivity in nucleophilic substitutions .

Research Gaps and Future Directions

Critical unanswered questions include:

  • Synthetic Scalability: Current methods for cyclopropane introduction are low-yielding; flow chemistry approaches may improve efficiency.

  • Metabolic Stability: Phase I/II metabolism studies are needed to assess hepatic clearance pathways.

  • Target Identification: High-throughput screening against disease-relevant protein libraries could reveal novel mechanisms.

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